Acetic acid, chloro[(3-chlorophenyl)hydrazono]-, ethyl ester
Overview
Description
Acetic acid, chloro[(3-chlorophenyl)hydrazono]-, ethyl ester is a chemical compound with the molecular formula C10H11Cl2N2O2 It is known for its unique structure, which includes a chloro-substituted phenyl ring and a hydrazone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, chloro[(3-chlorophenyl)hydrazono]-, ethyl ester typically involves the reaction of ethyl acetoacetate with 3-chlorobenzohydrazide in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The general reaction scheme is as follows:
Ethyl acetoacetate+3-chlorobenzohydrazideacid catalystAcetic acid, chloro[(3-chlorophenyl)hydrazono]-, ethyl ester
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, chloro[(3-chlorophenyl)hydrazono]-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The chloro substituent on the phenyl ring can be replaced by other nucleophiles through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products
Oxidation: The major products are typically oxides or hydroxyl derivatives.
Reduction: The major product is the corresponding amine.
Substitution: The major products depend on the nucleophile used but generally include substituted phenyl derivatives.
Scientific Research Applications
Acetic acid, chloro[(3-chlorophenyl)hydrazono]-, ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of acetic acid, chloro[(3-chlorophenyl)hydrazono]-, ethyl ester involves its interaction with specific molecular targets. The hydrazone group can form hydrogen bonds with biological macromolecules, affecting their function. Additionally, the chloro substituent can participate in electrophilic interactions, further modulating the compound’s activity. The exact pathways and targets are still under investigation, but these interactions are believed to play a crucial role in its biological effects.
Comparison with Similar Compounds
Similar Compounds
Acetic acid, 2-chloro-, ethyl ester: This compound has a similar ester functional group but lacks the hydrazone and phenyl ring.
Ethyl chloroacetate: Similar in structure but with different substituents and functional groups.
Chloroacetic acid ethyl ester: Another related compound with a chloro substituent and ester group.
Uniqueness
Acetic acid, chloro[(3-chlorophenyl)hydrazono]-, ethyl ester is unique due to its combination of a chloro-substituted phenyl ring and a hydrazone group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
ethyl 2-chloro-2-[(3-chlorophenyl)hydrazinylidene]acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2N2O2/c1-2-16-10(15)9(12)14-13-8-5-3-4-7(11)6-8/h3-6,13H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVPOBGCCBQMLJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC(=CC=C1)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70342267 | |
Record name | Acetic acid, chloro[(3-chlorophenyl)hydrazono]-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70342267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35229-83-5 | |
Record name | Acetic acid, chloro[(3-chlorophenyl)hydrazono]-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70342267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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